An In-depth Technical Guide to the Characterization of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one Hydrochloride
An In-depth Technical Guide to the Characterization of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride (CAS No. 1423027-65-9). The pyrrolidine and pyrrolidinone scaffolds are of significant interest in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] As such, robust and detailed characterization of novel derivatives like 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride is paramount for researchers in drug discovery and development. This document outlines a suite of analytical methodologies, from synthesis to detailed spectroscopic and chromatographic analysis, providing not just procedural steps but also the scientific rationale behind the experimental choices. While specific experimental data for this exact compound is not publicly available, the protocols and expected outcomes presented herein are based on established principles and data from closely related analogues.[4][5]
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged scaffold in modern pharmacology, forming the core of a wide array of therapeutic agents.[1] Its prevalence is due to a combination of favorable properties, including metabolic stability, the ability to engage in hydrogen bonding, and its utility as a versatile synthetic intermediate.[2][3] Pyrrolidinone derivatives have demonstrated a broad spectrum of biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[1] The compound of interest, 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one, combines the pyrrolidinone motif with a second pyrrolidine ring, a structural feature that can influence solubility, cell permeability, and receptor binding affinity. The hydrochloride salt form is commonly employed to enhance the stability and aqueous solubility of amine-containing compounds.[6] A thorough characterization is therefore essential to establish its identity, purity, and physicochemical properties, which are critical for its potential development as a pharmaceutical agent.
Proposed Synthetic Route: Reductive Amination
A plausible and efficient method for the synthesis of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one is the reductive amination of 1-(2-oxopyrrolidin-1-yl)acetaldehyde with pyrrolidin-3-amine, followed by hydrochloride salt formation. This approach is widely used for the formation of C-N bonds.
Caption: Proposed synthetic workflow for 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 1-(2-oxopyrrolidin-1-yl)acetaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add pyrrolidin-3-amine (1.0-1.2 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is due to its mild nature and high selectivity for imines over carbonyls.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification of Free Base: Purify the crude product by flash column chromatography on silica gel to obtain the pure free base.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
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Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride as a solid.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes the expected properties based on its chemical structure and data from similar compounds.
| Property | Expected Value / Characteristics | Rationale / Method of Determination |
| Molecular Formula | C₉H₁₇ClN₂O | Calculated from the chemical structure. |
| Molecular Weight | 204.70 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid.[6] | Typical appearance for hydrochloride salts of small organic molecules. Visual inspection. |
| Melting Point | Expected to be >150 °C. | Hydrochloride salts of amines are typically high-melting solids. Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.[4][5] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol; sparingly soluble in non-polar solvents.[7] | The hydrochloride salt form significantly increases aqueous solubility. Determined by standard solubility assays. |
| pKa | Expected around 8-10 for the pyrrolidine nitrogen. | The pyrrolidine nitrogen is a secondary amine, which is basic. Determined by potentiometric titration or calculated using specialized software. |
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of the synthesized compound.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.
¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O or DMSO-d₆)
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Rationale for Solvent Choice: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents due to the compound's salt nature and expected solubility.
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Expected Signals:
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Pyrrolidinone Ring:
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~3.4-3.6 ppm (t, 2H): -N-CH₂ -CH₂-C=O
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~2.3-2.5 ppm (t, 2H): -CH₂-CH₂ -C=O
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~2.0-2.2 ppm (quintet, 2H): -N-CH₂-CH₂ -CH₂-
-
-
Pyrrolidine Ring:
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~3.0-3.8 ppm (m, 5H): Protons on the pyrrolidine ring, exhibiting complex splitting patterns due to their diastereotopicity.[8]
-
~1.8-2.2 ppm (m, 2H): Protons on the pyrrolidine ring.
-
-
Methylene Bridge:
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~3.2-3.5 ppm (m, 2H): -N-CH₂ -CH(pyrrolidine)-
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-
¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O or DMSO-d₆)
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Expected Signals:
-
~175-178 ppm: Carbonyl carbon (C=O) of the pyrrolidinone ring.
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~40-60 ppm: Carbons adjacent to nitrogen atoms.
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~20-40 ppm: Other aliphatic carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The spectrum can be obtained using a KBr pellet or as a thin film.
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Expected Absorption Bands:
-
~1650-1680 cm⁻¹ (strong): C=O stretch of the amide (lactam).
-
~2400-2700 cm⁻¹ (broad): N-H stretch of the secondary ammonium hydrochloride.
-
~2800-3000 cm⁻¹: C-H stretches of the aliphatic rings.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, ionic compound.
-
Expected Ion:
-
[M+H]⁺: The protonated molecule (the free base) should be observed at m/z corresponding to the molecular weight of the free base (169.14 g/mol ).
-
Chromatographic Purity Assessment
Chromatographic methods are employed to determine the purity of the compound and to identify and quantify any impurities.
Caption: A typical workflow for HPLC-based purity assessment.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a robust and widely used technique for the purity determination of non-volatile compounds.
-
Proposed HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for this type of polar compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic modifier ensures the analyte remains in its protonated form, leading to better peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the amide chromophore absorbs. Alternatively, coupling to a mass spectrometer (LC-MS) can provide mass information for any detected impurities.
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Conclusion
This technical guide presents a comprehensive and scientifically grounded approach to the characterization of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride. By following the proposed synthetic and analytical workflows, researchers can confidently establish the identity, purity, and key physicochemical properties of this novel compound. The detailed explanations for the choice of methodologies are intended to empower scientists in drug discovery and development to not only execute these experiments but also to adapt them as needed for other related molecules. The robust characterization of such compounds is a critical step in advancing our understanding of the therapeutic potential of the versatile pyrrolidinone scaffold.
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